molecular formula C₈H₁₄O₅ B1139978 (4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 13199-25-2

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No. B1139978
CAS RN: 13199-25-2
M. Wt: 190.19
InChI Key:
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Description

(4R,5R)-5-((R)-1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, or (4R,5R)-5-((R)-1,2-DHE-DMDCA for short, is an organic compound with a unique structure and properties that make it a valuable tool for a variety of scientific research applications. It is an aldehyde, meaning it contains a carbonyl group, and it is a member of the dioxolane family, which are compounds containing two oxygen atoms and an ethylene group. The compound is synthesized from a variety of precursors, and its structure and properties make it useful for a variety of scientific research applications.

Scientific Research Applications

Pharmaceutical Research

This compound is a derivative of D-Ribose, which is a component of RNA and plays a crucial role in genetics and cellular processes. As such, its derivatives, including the one , are often studied for their potential in pharmaceutical applications. For instance, they can be used as building blocks for antiviral agents, where modifications to the ribose moiety can lead to compounds with activity against RNA viruses .

Organic Synthesis

In the realm of organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its protected form allows for selective reactions at other sites of the molecule without affecting the integrity of the ribose ring structure .

Analytical Chemistry

The compound’s unique structure makes it valuable in analytical chemistry for method development and calibration. It can be used as a standard to identify and quantify similar compounds in complex mixtures using techniques like NMR spectroscopy .

Biochemistry

Biochemists utilize this compound to study the conformational dynamics of ribose-containing molecules. Its structure allows for the investigation of the furanose ring conformations, which are relevant to understanding the behavior of nucleosides and nucleotides in biological systems .

Anticancer Research

Given the importance of ribose in cellular metabolism, derivatives of D-Ribose are also investigated for their anticancer properties. They can be used to design molecules that interfere with the metabolic pathways of cancer cells .

properties

IUPAC Name

(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h4-7,9,11H,3H2,1-2H3/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGPCNMYKBXNC-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(CO)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-5-((R)-1,2-Dihydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

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